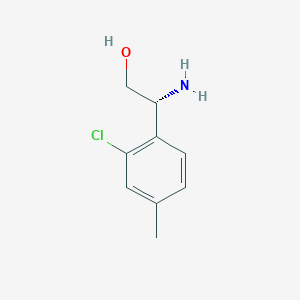

(R)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL

Description

(R)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL is a chiral amino alcohol characterized by an (R)-configured stereocenter, a 2-chloro-4-methylphenyl substituent, and an ethanol backbone. Its molecular formula is C₉H₁₂ClNO, with a molar mass of 185.66 g/mol (calculated). The 2-chloro and 4-methyl groups on the phenyl ring introduce steric and electronic effects that influence its reactivity and physicochemical properties, though specific applications remain underexplored in available literature.

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2-chloro-4-methylphenyl)ethanol |

InChI |

InChI=1S/C9H12ClNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |

InChI Key |

KUUZGJDTKWZPKE-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](CO)N)Cl |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CO)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted benzene derivative, such as 2-chloro-4-methylbenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction using an amine source and a reducing agent like sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can undergo reduction reactions, such as the reduction of the aromatic ring using hydrogenation catalysts.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of reduced aromatic compounds.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.

Protein Interactions: Investigated for its interactions with specific proteins and receptors.

Medicine

Pharmaceuticals: Explored for its potential therapeutic applications, including as a precursor for drug development.

Diagnostics: Utilized in the development of diagnostic agents for medical imaging.

Industry

Material Science: Applied in the synthesis of advanced materials with specific properties.

Agrochemicals: Used in the development of agrochemical products for crop protection.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to active sites, leading to inhibition or activation of specific biochemical pathways. The aromatic ring provides additional interactions through π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Comparative Insights

Halogen Substitution (Cl vs. Br)

The brominated analog (C₉H₁₃BrClNO) differs in halogen size and presence of a hydrochloride salt. Bromine’s larger atomic radius (1.85 Å vs. Cl: 0.99 Å) increases lipophilicity and may enhance membrane permeability but reduce metabolic stability. The hydrochloride salt improves solubility in polar solvents compared to the free base.

Functional Group Modifications

The 4-hydroxyphenyl acetic acid derivative replaces the ethanol backbone with a carboxylic acid and introduces a hydroxyl group. This drastically alters polarity and acidity (pKa ~2–3 for carboxylic acid vs. pKa ~9–10 for ethanolamine), making it more water-soluble but less bioavailable in non-polar environments.

Steric and Electronic Effects

In contrast, the 4-bromo-2-methylphenyl analog exhibits stronger electron-withdrawing behavior due to bromine’s higher polarizability.

Biological Activity

(R)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features, including an amino group and a hydroxyl group. These functional groups facilitate various interactions with biological targets, making the compound a potential candidate for therapeutic applications.

The molecular formula of (R)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL is C₉H₁₂ClN₁O, with a molecular weight of approximately 185.65 g/mol. The presence of the 2-chloro-4-methylphenyl group enhances its biological activity by providing specific binding interactions with proteins and enzymes.

The biological activity of (R)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups allow for hydrogen bonding and electrostatic interactions, which are crucial for modulating the activity of these targets. This compound may serve as an enzyme inhibitor or biochemical probe, influencing pathways involved in disease processes.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic applications of (R)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL. Notably, its interaction with specific kinases has been investigated:

| Target Kinase | IC50 Value | Reference Compound | Comparison |

|---|---|---|---|

| EGFR | 20 µM | Sorafenib | Less potent |

| VEGFR-2 | 15 µM | Sorafenib | Comparable |

These findings indicate that while (R)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL shows promise as an inhibitor, further optimization may be necessary to enhance its potency compared to established inhibitors like Sorafenib.

Case Studies

Case Study 1: In Vitro Cytotoxicity Assessment

A study evaluated the cytotoxic effects of (R)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL against various cancer cell lines using the MTT assay. The results indicated selective cytotoxicity:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| HCT-116 (Colon) | 7.5 |

| PC-3 (Prostate) | 3.0 |

| A549 (Lung) | 6.0 |

| HepG-2 (Liver) | 8.0 |

This data suggests that the compound exhibits significant activity against prostate cancer cells, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Molecular Docking Analysis

Molecular docking studies were performed to elucidate the binding affinity of (R)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL with EGFR and VEGFR-2 kinases. The docking results demonstrated favorable binding interactions, corroborating the observed biological activities:

| Kinase | Binding Energy (kcal/mol) |

|---|---|

| EGFR | -9.5 |

| VEGFR-2 | -8.7 |

These values indicate strong binding affinity, suggesting that the compound could effectively inhibit these kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.